molecular formula C7H3BrClNO4 B2599143 4-Bromo-2-chloro-6-nitrobenzoic acid CAS No. 2092792-27-1

4-Bromo-2-chloro-6-nitrobenzoic acid

Cat. No.: B2599143
CAS No.: 2092792-27-1
M. Wt: 280.46
InChI Key: BHVKGDUOOHBRMZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and methanol. This compound belongs to the family of benzoic acids, which are widely used in the production of various chemical compounds such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

The synthesis of 4-Bromo-2-chloro-6-nitrobenzoic acid typically involves the nitration of 4-bromo-2-chlorobenzoic acid with nitric acid and sulfuric acid. The resulting product is then purified using recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-chloro-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chloro-6-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its cytotoxicity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

4-Bromo-2-chloro-6-nitrobenzoic acid can be compared with other similar compounds such as:

    4-Bromo-2-nitrobenzoic acid: Lacks the chlorine atom, which may affect its reactivity and applications.

    2-Bromo-5-nitrobenzoic acid: Differently substituted, which can lead to variations in chemical behavior and uses.

    4-Bromo-2-chlorotoluene:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVKGDUOOHBRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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